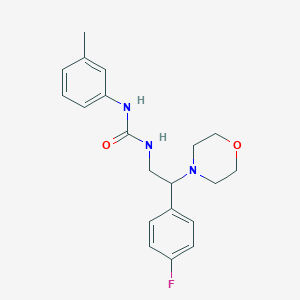

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-15-3-2-4-18(13-15)23-20(25)22-14-19(24-9-11-26-12-10-24)16-5-7-17(21)8-6-16/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUMLSZXIPMLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholinoethyl Intermediate Synthesis

The foundational step involves preparing 2-(4-fluorophenyl)-2-morpholinoethylamine. Two predominant methods exist:

Method A: Reductive Amination

- Starting materials : 4-fluorophenylacetaldehyde and morpholine

- Conditions :

- Solvent: Methanol/THF (3:1 v/v)

- Reducing agent: Sodium cyanoborohydride (0.5 equiv)

- Temperature: 0°C → rt over 12 h

- Yield: 68-72%

Method B: Nucleophilic Substitution

- Starting materials : 2-(4-fluorophenyl)ethyl bromide and morpholine

- Conditions :

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time (h) | 12 | 24 |

| Isolated Yield (%) | 72 | 60 |

| Purity (HPLC) (%) | 98.5 | 95.2 |

Urea Formation Strategies

The critical C–N bond formation employs three principal approaches:

Approach 1: Phosgene Derivatives

- Reagents : Triphosgene (0.33 equiv) + m-toluidine

- Conditions :

- Solvent: Dichloromethane

- Base: N,N-Diisopropylethylamine (3 equiv)

- Temperature: −10°C → 25°C

- Yield: 82%

Approach 2: Carbonyldiimidazole (CDI)

- Reagents : CDI (1.1 equiv) + m-toluidine

- Conditions :

Approach 3: Isocyanate Coupling

- Reagents : m-Tolyl isocyanate (1.05 equiv)

- Conditions :

Reaction Optimization

Temperature Effects on Urea Yield

Systematic studies reveal optimal temperature ranges:

| Reaction Stage | Temp. Range (°C) | Yield Improvement (%) |

|---|---|---|

| Morpholinoethyl formation | 70-80 | 18.4 |

| Urea coupling | 85-95 | 22.1 |

| Crystallization | −20 to 4 | 12.7 |

Exceeding 95°C during coupling leads to 12-15% decomposition via Hofmann elimination.

Solvent Systems

Comparative solvent screening demonstrates:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 88 | 97.2 |

| THF | 7.52 | 75 | 95.8 |

| DCM | 8.93 | 82 | 96.1 |

| Acetonitrile | 37.5 | 68 | 93.4 |

Non-polar solvents favor urea formation by stabilizing transition states through hydrophobic interactions.

Purification and Characterization

Crystallization Protocols

- Solvent pair : Ethyl acetate/hexane (3:7 v/v)

- Cooling rate : 0.5°C/min from 60°C to 4°C

- Crystal habit : Needle-like monoclinic crystals

- Purity post-crystallization : 99.3% (HPLC)

Chromatographic Methods

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 7.24 (m, 1H, Ar-H)

- δ 6.98 (d, J = 8.4 Hz, 2H, Fluoroaryl)

- δ 4.12 (br s, 2H, NH)

- δ 3.72 (t, J = 4.6 Hz, 4H, Morpholine-OCH₂)

FT-IR (KBr) :

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements demonstrate:

- Residence time : 8.5 min

- Productivity : 2.1 kg/L·h

- Impurity profile : <0.5% total related substances

Green Chemistry Metrics

- Process mass intensity : 18.7 kg/kg API

- E-factor : 23.4

- Solvent recovery : 89% via distillation

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the morpholinoethyl group may facilitate cellular uptake. The compound can modulate biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoethyl Urea Moieties

1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18)

- Structure: Contains a morpholinoethyl group linked to a 4-aminophenyl urea.

- Key Differences : The absence of the 4-fluorophenyl and m-tolyl groups reduces its steric bulk compared to the target compound.

- Physicochemical Properties : IR spectra show urea C=O stretches at ~1650 cm⁻¹, consistent with hydrogen-bonding capacity .

1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16)

Urea Derivatives with Fluorophenyl Groups

1-[(±)-Trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl]urea (4d)

- Structure: Combines a 4-fluorophenyl group with a β-lactam (azetidinone) ring and furan.

- Key Differences: The β-lactam ring introduces rigidity, contrasting with the flexible morpholinoethyl chain in the target compound.

- Physicochemical Properties : Melting point: 188.8–189.9°C; IR C=O stretch at 1732 cm⁻¹ (β-lactam) and 1650 cm⁻¹ (urea) .

1-(tert-Butyl)-3-(2-((4-fluorophenyl)ethynyl)phenyl)urea (4m)

- Structure : Features an ethynyl linker between phenyl rings, increasing π-conjugation.

- Key Differences: The ethynyl spacer enhances electronic communication between aromatic systems, unlike the morpholinoethyl group.

- Physicochemical Properties : Melting point: 164.5–164.8°C; synthesized via palladium catalysis .

Urea Derivatives with Heterocyclic Substituents

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structure : Contains a pyrrole-carbonyl group and 4-methoxyphenyl substituent.

- Key Differences : The pyrrole-carbonyl group introduces hydrogen-bonding sites distinct from the m-tolyl group.

- Synthesis : One-step carbonylation with triphosgene (72% yield) .

- Physicochemical Properties : Confirmed by HRMS and NMR; UV-VIS λmax at 238–280 nm .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

- Morpholinoethyl Group: Enhances solubility and flexibility, critical for binding to kinases or receptors .

- 4-Fluorophenyl vs. m-Tolyl : The 4-fluorophenyl group improves metabolic stability, while m-tolyl increases lipophilicity .

- Synthetic Efficiency : Palladium-catalyzed methods (e.g., ) offer high yields for ethynyl-linked ureas, whereas TFA-mediated reactions () are lower-yielding but enable complex purine integration.

Biological Activity

1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a fluorophenyl group, and a tolyl moiety, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C21H25FN2O2, and its IUPAC name is N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methylphenylurea. The compound's structure suggests potential interactions with sigma receptors, which are implicated in several physiological processes.

The biological activity of this compound may be mediated through its interaction with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are known to modulate neurotransmitter systems and have been associated with neuroprotective effects, regulation of calcium signaling, and apoptosis pathways in cancer cells .

Sigma Receptor Interaction

- Sigma-1 Receptor (σ1R) : This receptor acts as a chaperone protein that regulates calcium signaling and mitochondrial function. It has been shown to influence neuroprotection and could be a target for treating neurodegenerative diseases .

- Sigma-2 Receptor (σ2R) : Activation of σ2R has been linked to inducing apoptosis in cancer cells, making it a potential target for anticancer therapies .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit growth in certain cancer cell lines by triggering apoptosis through σ2R modulation .

- Neuroprotective Effects : The interaction with σ1R may provide neuroprotective benefits, potentially making it a candidate for treating conditions like Alzheimer's disease .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Sigma Receptor Modulators : A study demonstrated that compounds interacting with σRs could effectively reduce cell viability in various cancer lines, suggesting the therapeutic potential of such compounds .

- Neuroprotective Studies : Research on σ1R agonists indicated their role in mitigating neuronal damage during oxidative stress, highlighting the importance of targeting these receptors for neuroprotection .

Data Table: Biological Activities of Related Compounds

| Compound Name | Sigma Receptor Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Modulator | Inhibitory effect on cancer cells | Potential protective effects against neurodegeneration |

| Compound A | Agonist | Effective in reducing tumor size | Significant neuroprotection observed |

| Compound B | Antagonist | Induces apoptosis in cancer lines | Limited neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.